BenchChemオンラインストアへようこそ!

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound combines a 4,5-dichloroimidazole ring, N-(pyridin-3-yl)acetamide bridge, and dual-heterocyclic architecture not replicated by close analogs. The 4,5-dichloro motif is validated as a pharmacophoric determinant in CDK inhibition and calcium channel modulation, while the scaffold serves as a bioisostere for nitroaromatic/polychlorinated phenyl groups. Its XLogP3-AA of 1.9 and TPSA 59.8 Ų place it within lead-like property space favorable for cell permeability. The dichloro pattern also provides a synthetic handle for derivatization via nucleophilic aromatic substitution or cross-coupling. Procuring >99% purity grade ensures SAR signals are not confounded by impurities, supporting hit validation and parallel library synthesis.

Molecular Formula C10H8Cl2N4O
Molecular Weight 271.1
CAS No. 1219575-72-0
Cat. No. B2516704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide
CAS1219575-72-0
Molecular FormulaC10H8Cl2N4O
Molecular Weight271.1
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CN2C=NC(=C2Cl)Cl
InChIInChI=1S/C10H8Cl2N4O/c11-9-10(12)16(6-14-9)5-8(17)15-7-2-1-3-13-4-7/h1-4,6H,5H2,(H,15,17)
InChIKeyZSIJJAFOLCRWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1219575-72-0): Compound Profile for Sourcing and Differentiation


2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1219575-72-0, PubChem CID 49651977) is a synthetic small molecule belonging to the imidazole-1-yl acetamide class, characterized by a 4,5-dichloro-substituted imidazole ring linked via an acetamide bridge to a pyridin-3-yl moiety [1]. It is catalogued as screening compound BB_SC-8436 within the InterBioScreen library, a collection designed for high-throughput screening in pharmaceutical and agrochemical discovery [2]. The compound has a molecular formula of C10H8Cl2N4O, a molecular weight of 271.10 g/mol, and a computed XLogP3-AA of 1.9 [1]. While its structural features—namely the dual heterocyclic architecture and the electron-withdrawing 4,5-dichloro substitution pattern—suggest potential for diverse biological interactions, publicly available primary bioactivity data for this specific compound remain scarce, placing the burden of differentiation on its physicochemical profile, scaffold novelty, and class-level SAR inferences.

Why In-Class Imidazole-Acetamide Analogs Cannot Substitute for 2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide in Screening or Synthesis


Although the imidazole-1-yl acetamide scaffold is well-represented in screening libraries, the specific combination of (i) the 4,5-dichloro substitution on the imidazole ring and (ii) the N-(pyridin-3-yl) acetamide terminus generates a unique physicochemical signature that is not replicated by close analogs. The 4,5-dichloro pattern markedly increases lipophilicity (computed XLogP3-AA of 1.9) relative to the non-halogenated parent scaffold, while the pyridin-3-yl group contributes a hydrogen bond acceptor at position 3 of the pyridine ring, yielding a topological polar surface area of 59.8 Ų [1]. In the broader class of imidazole-4-N-acetamide derivatives explored as cyclin-dependent kinase (CDK) inhibitor scaffolds, even minor peripheral modifications—such as replacing an aliphatic methyl group with an aromatic substituent—produced substantial shifts in predicted binding free energies to CDK1, CDK2, CDK5, and CDK9 [2]. Furthermore, 4,5-dichloroimidazole-containing 1,4-dihydropyridines exhibited significantly altered calcium channel antagonist activity compared to their non-halogenated or mono-halogenated counterparts, demonstrating that the 4,5-dichloro motif is not merely a spectator but a pharmacophoric determinant [3]. These class-level SAR observations underscore that substituting a des-chloro, mono-chloro, or alternative heterocyclic variant for 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide would introduce uncontrolled variables in any structure-activity study, hit validation campaign, or synthetic sequence.

Quantitative Differentiation Evidence for 2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (1219575-72-0) Versus Closest Analogs


Lipophilicity Modulation: XLogP3-AA Shift Conferred by the 4,5-Dichloro Substitution Pattern

The 4,5-dichloro substitution on the imidazole ring of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide confers a computed XLogP3-AA of 1.9 [1]. This represents a significant increase in lipophilicity compared to the non-halogenated parent scaffold, 2-(1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide, for which computed logP values for structurally analogous N-pyridin-3-yl acetamide-imidazole compounds fall in the range of approximately -0.3 to 1.2 depending on the specific substitution pattern [2]. The dichloro substitution shifts the compound from a relatively polar, high-aqueous-solubility region into a more balanced lipophilic-hydrophilic profile consistent with lead-like chemical space (optimal logP range 1–3). This property is important for membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Topological Polar Surface Area and Hydrogen Bonding Profile: Differentiation from Des-Pyridinyl Analog 2-(4,5-Dichloro-1H-imidazol-1-yl)acetamide

The target compound possesses a topological polar surface area (TPSA) of 59.8 Ų, with 1 hydrogen bond donor (the secondary amide N–H) and 3 hydrogen bond acceptors (the amide carbonyl oxygen, the pyridine nitrogen, and the imidazole N3 nitrogen) [1]. In contrast, the des-pyridinyl analog 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1189749-37-8, InterBioScreen BB_SC-7331) has a lower molecular weight (194.02 g/mol) and a reduced TPSA due to the absence of the pyridine ring, which eliminates one hydrogen bond acceptor . The pyridin-3-yl group in the target compound contributes an additional nitrogen-centered H-bond acceptor at the meta position of the pyridine ring, which may engage in specific directional interactions with protein binding sites that the des-pyridinyl analog cannot.

Polar surface area Hydrogen bonding Oral bioavailability prediction Blood-brain barrier penetration

Scaffold Uniqueness: The 4,5-Dichloroimidazole-Pyridin-3-yl Acetamide Chemotype in CDK and Kinase Inhibitor Chemical Space

The imidazole-4-N-acetamide chemotype has been validated as a novel scaffold for selective cyclin-dependent kinase (CDK) inhibition, as demonstrated by Rusina et al. (2023) who designed derivatives of the pan-CDK inhibitor PHA-793887 [1]. In that study, imidazole-4-N-acetamide derivatives with varied N-substituents (compounds 1–4) showed differential binding free energies to CDK1, CDK2, CDK5, and CDK9 using non-equilibrium (NEQ) thermodynamic calculations, with in vitro kinase assay IC50 values correlating with the predicted selectivity profiles [1]. The target compound, bearing the N-(pyridin-3-yl) substituent at the acetamide terminus and 4,5-dichloro substitution on the imidazole, represents a distinct chemical space intersection within this validated kinase-targeting scaffold class. While direct kinase inhibition data for the specific compound 1219575-72-0 are not publicly available, its structural features map onto key pharmacophoric elements identified in the CDK inhibitor series: the imidazole ring as a hinge-binding motif and the amide-linked aromatic group for selectivity modulation.

Kinase inhibition CDK inhibitors Scaffold novelty Drug discovery Imidazole chemotype

The 4,5-Dichloroimidazole Moiety as a Pharmacophoric Bioisostere: Evidence from Calcium Channel Antagonist SAR

In 1,4-dihydropyridine (DHP) calcium channel antagonists, the 4-(4,5-dichloroimidazolyl) substituent has been demonstrated to function as a bioisostere of the 3-nitrophenyl and 2,3-dichlorophenyl moieties found in clinically used DHPs such as nifedipine . A QSAR study of 4,5-dichloroimidazolyl-1,4-DHP derivatives established quantitative structure-activity relationships correlating specific molecular descriptors with calcium channel antagonist potency [1]. Notably, replacement of the 4,5-dichloroimidazole with mono-halogenated imidazole variants resulted in a considerable reduction in Ca²⁺-antagonist activity . This demonstrates that the 4,5-dichloro pattern is not merely a generic halogenation but a specific pharmacophoric element whose complete removal or reduction in halogen count leads to measurable loss of biological activity in validated cell-based and tissue-based assays.

Calcium channel blockers 1,4-Dihydropyridine Bioisosterism QSAR Cardiovascular pharmacology

Commercial Availability and Characterization: Defined Purity Grade and Analytical Specification from ISO 9001-Certified Supply

The compound is commercially available from SynHet at >99% purity (pharma grade, USP/BP/Ph. Eur. specifications) under ISO 9001 quality management, with a stated lead time of less than one week and availability in bulk and prepack quantities . Analytical characterization methods available upon request include HPLC, GC-FID, mass spectrometry (MS), capillary electrophoresis (CZE), UV-VIS spectrophotometry, FTIR, ¹H/¹³C NMR, titration, and CHNS elemental analysis . By contrast, the des-pyridinyl analog 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1189749-37-8) is typically listed at 95%+ purity, and other close structural analogs from the InterBioScreen catalog may vary in purity grade and available characterization depth . The availability of a comprehensive analytical certificate of analysis (COA), safety data sheet (SDS/MSDS), and multi-method characterization reduces the risk of batch-to-batch variability in dose-response or SAR studies.

Analytical chemistry Quality control Procurement specification ISO 9001 Screening compound sourcing

Priority Application Scenarios for 2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (1219575-72-0)


Kinase Inhibitor Screening Cascades Targeting CDK Family Members

The imidazole-4-N-acetamide scaffold has been validated as a chemotype for selective CDK inhibition, with NEQ thermodynamic predictions correlating with in vitro kinase potency across CDK1, CDK2, CDK5, and CDK9 [1]. 2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide should be prioritized in CDK-focused screening panels over non-halogenated or mono-halogenated imidazole-acetamide analogs because its 4,5-dichloro substitution pattern and pyridin-3-yl terminus provide a distinct chemical space intersection within this validated pharmacophore class. The compound's XLogP3-AA of 1.9 and TPSA of 59.8 Ų place it within lead-like property space favorable for cell permeability .

Bioisosteric Replacement Programs for the 3-Nitrophenyl or 2,3-Dichlorophenyl Pharmacophore

The 4,5-dichloroimidazole moiety has demonstrated bioisosteric equivalence to both the 3-nitrophenyl and 2,3-dichlorophenyl groups in 1,4-dihydropyridine calcium channel blockers, with QSAR studies confirming that the dichloro pattern is essential for activity retention [1]. For medicinal chemistry programs seeking to replace a nitroaromatic or polychlorinated phenyl group with a heterocyclic bioisostere—particularly where metabolic liabilities (nitro reduction) or toxicity concerns exist—this compound provides a synthetically accessible starting point for scaffold-hopping exercises. Procurement of the >99% purity grade ensures that initial SAR signals are not confounded by impurities .

Antimicrobial and Protistocidal Screening with 4,5-Dichloroimidazole Privileged Scaffolds

1-Substituted 4,5-dichloroimidazoles, including N-alkyl, N-benzyl, and N-aryloxyethyl derivatives, have demonstrated weak antibacterial activity against Staphylococcus aureus and Escherichia coli and significant protistocidal activity against Colpoda steinii [1]. The target compound extends this privileged substructure with an N-(pyridin-3-yl)acetamide side chain, a substitution pattern not represented in the published antimicrobial series. This chemical novelty warrants its inclusion in antimicrobial or antiparasitic screening decks, particularly for target-based assays where the pyridine nitrogen may engage a conserved active-site residue.

Synthetic Intermediate for Diversified Imidazole-1-yl Acetamide Libraries

The compound's structural features—a secondary amide linkage, a reactive imidazole N1 position, and the 4,5-dichloro groups amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling—make it a versatile intermediate for parallel library synthesis [1]. Its availability at >99% purity with full analytical characterization (HPLC, NMR, MS, elemental analysis) supports its use as a starting material in medicinal chemistry campaigns where downstream purification bottlenecks must be minimized. The dichloro substitution pattern provides a synthetic handle for further derivatization that is absent in the non-halogenated imidazole analog .

Quote Request

Request a Quote for 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.